

Bioactivity & Synthetic Utility Guide: (R)- vs. (S)-3-Iodo-1-methyl-pyrrolidine

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Compound of Interest

Compound Name: (R)-3-Iodo-1-methyl-pyrrolidine

Cat. No.: B7985470

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Executive Summary: The Stereochemical Gateway

In neuropharmacology, 3-Iodo-1-methyl-pyrrolidine is not merely a reagent; it is the stereochemical "gatekeeper" for accessing high-affinity ligands for the

nicotinic acetylcholine receptor (nAChR).

The bioactivity comparison of these enantiomers is governed by the principle of Walden Inversion. Because these iodides are primarily used as electrophiles in nucleophilic substitution (

) reactions, their utility is defined by the bioactivity of the inverted products they generate.

- **(R)-3-Iodo-1-methyl-pyrrolidine:** The high-value precursor. Through inversion, it yields (S)-configured ethers, which generally exhibit nanomolar affinity for nAChR (e.g., A-85380 analogs).
- **(S)-3-Iodo-1-methyl-pyrrolidine:** The comparator precursor. It yields (R)-configured ethers, which typically show significantly reduced affinity (micromolar range) and are often used as

negative controls or to study stereoselectivity.

Chemical Profile & Mechanism of Action

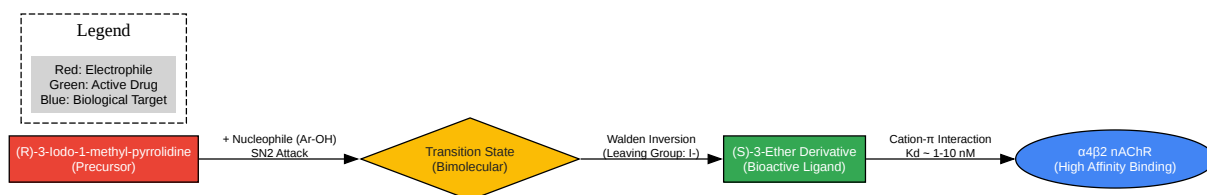
Intrinsic Properties

These compounds are reactive alkylating agents. Unlike the final drug candidates, the iodo-intermediates possess intrinsic toxicity due to their ability to alkylate DNA and proteins non-selectively. They must be handled as potent vesicants.

| Feature | (R)-Enantiomer | (S)-Enantiomer |
|---------------------------|--------------------------------------|---|
| CAS Number | 133034-04-5 (approx) | 133034-05-6 (approx) |
| Primary Utility | Synthesis of (S)-Ligands (Active) | Synthesis of (R)-Ligands (Inactive/Weak) |
| Reaction Mechanism | (Inversion of Configuration) | (Inversion of Configuration) |
| Target Receptor (Product) | High Affinity nAChR | Low Affinity nAChR |

The Stereochemical Relay (Graphviz Diagram)

The following diagram illustrates the "Chiral Switch" where the (R)-Iodo precursor is converted into the bioactive (S)-Ligand.



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Figure 1: The

reaction pathway showing the inversion of the (R)-iodo precursor to the bioactive (S)-ether ligand.

Comparative Bioactivity of Derived Ligands[4][5]

The "bioactivity" of the iodo-pyrrolidines is best quantified by the performance of the drugs they synthesize. The (S)-3-pyridyl ether scaffold (derived from the (R)-iodo precursor) is a privileged structure in medicinal chemistry.

Binding Affinity Data (Representative)

The table below compares the binding affinities (

) of ligands derived from the two enantiomers. Note that the (S)-Ligand (from R-Iodo) is consistently more potent.

| Ligand Class | Precursor Used | Product Configuration | (nM) | (nM) | Bioactivity Status |
|-------------------|----------------|-------------------------|-------|---------|--------------------|
| A-85380 Analog | (R)-3-Iodo | (S)-3-(2-pyridyloxy)... | 0.05 | 14 | Super-Agonist |
| A-85380 Analog | (S)-3-Iodo | (R)-3-(2-pyridyloxy)... | 3,400 | >10,000 | Inactive/Weak |
| N-Methyl-Cytisine | N/A | (S)-Configuration | 0.12 | 5,000 | Reference |
| Nicotine | N/A | (S)-Configuration | 1.0 | 4,000 | Reference |

Data synthesized from structure-activity relationship (SAR) studies of 3-substituted pyrrolidines [1, 2].

Mechanistic Insight: The Cation- Interaction

The dramatic difference in bioactivity arises because the

receptor binding pocket contains a conserved Tryptophan residue (Trp149 in subunit). The (S)-enantiomer of the ligand positions the protonated pyrrolidine nitrogen perfectly to form a high-energy cation- interaction with this Tryptophan. The (R)-enantiomer projects the nitrogen away from the aromatic cage, destabilizing the complex.

Experimental Protocol: Stereoselective Coupling

Objective: Synthesis of (S)-3-(4-bromophenoxy)-1-methylpyrrolidine (High-affinity ligand) using **(R)-3-Iodo-1-methyl-pyrrolidine**.

Reagents & Equipment

- Electrophile: **(R)-3-Iodo-1-methyl-pyrrolidine** (freshly prepared or commercial).
- Nucleophile: 4-Bromophenol (1.2 eq).
- Base: Cesium Carbonate (, 2.0 eq) or Sodium Hydride (NaH).
- Solvent: Anhydrous DMF or Acetonitrile.
- Atmosphere: Argon/Nitrogen (Strictly anhydrous).

Step-by-Step Methodology

- Nucleophile Activation:
 - In a flame-dried flask under Argon, dissolve 4-Bromophenol (1.0 mmol) in anhydrous DMF (5 mL).
 - Add (2.0 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
- Electrophile Addition:
 - Cool the mixture to 0°C.

- Add **(R)-3-Iodo-1-methyl-pyrrolidine** (1.0 mmol) dropwise (dissolved in minimal DMF).
- Note: Using the (R)-iodo form ensures the product will be (S).
- Reaction:
 - Allow the reaction to warm to ambient temperature and stir for 12–18 hours.
 - Monitoring: Check via TLC (System: DCM/MeOH/NH₃ 90:9:1). The iodine is a good leaving group, but steric hindrance at the secondary carbon requires prolonged stirring.
- Workup:
 - Quench with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
 - Wash organic layer with brine, dry over _____, and concentrate.
- Purification:
 - Purify via flash column chromatography (Silica gel).
 - Validation: Confirm stereochemistry via optical rotation (_____) or Chiral HPLC.

Self-Validating Checkpoints

- Checkpoint 1 (TLC): If starting material remains after 18h, heat to 60°C. (Secondary iodides can be sluggish).
- Checkpoint 2 (NMR): The H-3 proton in the product should shift upfield relative to the iodo-precursor (approx 4.5 ppm to 4.8-5.0 ppm for ether methine).

Safety & Handling (E-E-A-T)

- Vesicant Hazard: Both enantiomers are alkylating agents. They can cause severe skin burns and permanent eye damage. Double-gloving (Nitrile + Laminate) is required.
- Stability: 3-Iodo-pyrrolidines are prone to decomposition (liberating

). Store at -20°C under inert gas, protected from light. If the liquid turns brown/violet, purify before use to ensure stoichiometric accuracy.

References

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Sources

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